molecular formula C7H11NO3 B13193115 2-Oxa-6-azaspiro[3.4]octane-8-carboxylic acid

2-Oxa-6-azaspiro[3.4]octane-8-carboxylic acid

Cat. No.: B13193115
M. Wt: 157.17 g/mol
InChI Key: DNXHXSUPVUZTBE-UHFFFAOYSA-N
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Description

2-Oxa-6-azaspiro[34]octane-8-carboxylic acid is a heterocyclic compound that features a spirocyclic structure with both oxygen and nitrogen atoms incorporated into the ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Oxa-6-azaspiro[3.4]octane-8-carboxylic acid can be achieved through several methods. One common approach involves the annulation of a cyclopentane ring or a four-membered ring. These methods typically employ readily available starting materials and conventional chemical transformations . The reaction conditions often include the use of strong acids, bases, or oxidizing agents, depending on the specific synthetic route chosen .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the compound can be synthesized on a larger scale using similar synthetic routes as those used in laboratory settings. The scalability of these methods depends on the availability of starting materials and the efficiency of the reaction conditions.

Chemical Reactions Analysis

Types of Reactions: 2-Oxa-6-azaspiro[3.4]octane-8-carboxylic acid undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of both oxygen and nitrogen atoms in the ring system, which can act as reactive sites.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include strong oxidizing agents, reducing agents, and bases. The specific conditions for these reactions vary depending on the desired transformation. For example, oxidation reactions may require the use of oxidizing agents such as potassium permanganate or hydrogen peroxide, while reduction reactions may involve reagents like lithium aluminum hydride .

Major Products: The major products formed from the reactions of this compound depend on the type of reaction and the specific reagents used. For instance, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines .

Scientific Research Applications

2-Oxa-6-azaspiro[3.4]octane-8-carboxylic acid has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules, particularly those with spirocyclic structures. In biology and medicine, the compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to inhibit specific enzymes or receptors . Additionally, it has applications in the development of materials with unique properties, such as polymers and catalysts .

Mechanism of Action

The mechanism of action of 2-Oxa-6-azaspiro[3.4]octane-8-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of both oxygen and nitrogen atoms in the ring system allows the compound to form hydrogen bonds and other interactions with these targets, thereby modulating their activity. The specific pathways involved depend on the particular application and the molecular target being studied .

Comparison with Similar Compounds

2-Oxa-6-azaspiro[3.4]octane-8-carboxylic acid can be compared with other similar compounds, such as 2-azaspiro[3.4]octane and 2-Oxa-6-azaspiro[3.3]heptane. These compounds share similar spirocyclic structures but differ in the number of atoms in the ring system and the presence of additional functional groups . The uniqueness of this compound lies in its specific combination of oxygen and nitrogen atoms, which imparts distinct chemical and biological properties .

Conclusion

This compound is a compound of significant interest due to its unique structural features and wide range of applications in scientific research. Its synthesis, chemical reactivity, and potential as a pharmacophore make it a valuable compound for further study and development.

Properties

Molecular Formula

C7H11NO3

Molecular Weight

157.17 g/mol

IUPAC Name

2-oxa-7-azaspiro[3.4]octane-5-carboxylic acid

InChI

InChI=1S/C7H11NO3/c9-6(10)5-1-8-2-7(5)3-11-4-7/h5,8H,1-4H2,(H,9,10)

InChI Key

DNXHXSUPVUZTBE-UHFFFAOYSA-N

Canonical SMILES

C1C(C2(CN1)COC2)C(=O)O

Origin of Product

United States

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